molecular formula C12H15NO4 B1639346 N-Alpha-carbobenzoxy-d-alanine methyl ester CAS No. 67799-99-9

N-Alpha-carbobenzoxy-d-alanine methyl ester

Cat. No.: B1639346
CAS No.: 67799-99-9
M. Wt: 237.25 g/mol
InChI Key: OMDVFTVXPVXANK-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Alpha-carbobenzoxy-d-alanine methyl ester is a chemical compound with the molecular formula C12H15NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen atom of d-alanine, and a methyl ester group attached to the carboxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Alpha-carbobenzoxy-d-alanine methyl ester can be synthesized through a series of chemical reactions. One common method involves the protection of the amino group of d-alanine with a benzyloxycarbonyl (Cbz) group, followed by esterification of the carboxyl group with methanol. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, and a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Alpha-carbobenzoxy-d-alanine methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Cbz protecting group can be removed under acidic or hydrogenolytic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base, such as hydrochloric acid or sodium hydroxide.

    Deprotection: Common reagents include trifluoroacetic acid (TFA) for acidic deprotection or palladium on carbon (Pd/C) for hydrogenolysis.

    Coupling Reactions: Reagents such as DCC or N,N’-diisopropylcarbodiimide (DIC) are used in the presence of a base like N-methylmorpholine (NMM).

Major Products Formed

    Hydrolysis: Produces d-alanine and methanol.

    Deprotection: Yields d-alanine methyl ester and benzyl alcohol.

    Coupling Reactions: Forms peptides or peptide esters.

Scientific Research Applications

N-Alpha-carbobenzoxy-d-alanine methyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.

    Biochemical Studies: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Alpha-carbobenzoxy-d-alanine methyl ester primarily involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation. The methyl ester group can be hydrolyzed to reveal the carboxylic acid, which can also engage in various reactions.

Comparison with Similar Compounds

N-Alpha-carbobenzoxy-d-alanine methyl ester can be compared with other similar compounds, such as:

    N-Alpha-carbobenzoxy-l-alanine methyl ester: The l-isomer of the compound, which has different stereochemistry.

    N-Alpha-carbobenzoxy-d-alanine ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    N-Alpha-carbobenzoxy-d-phenylalanine methyl ester: Contains a phenyl group instead of a methyl group on the alpha carbon.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which make it suitable for particular synthetic applications and research studies.

Properties

IUPAC Name

methyl (2R)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDVFTVXPVXANK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426721
Record name methyl (2R)-2-(phenylmethoxycarbonylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67799-99-9
Record name methyl (2R)-2-(phenylmethoxycarbonylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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